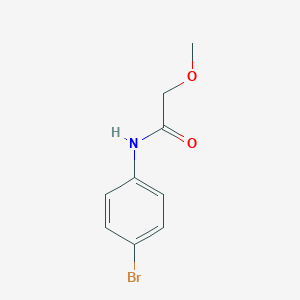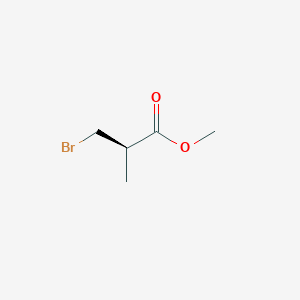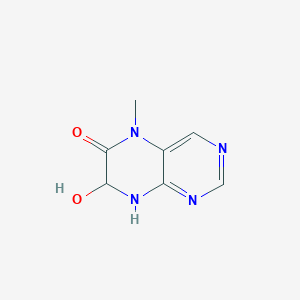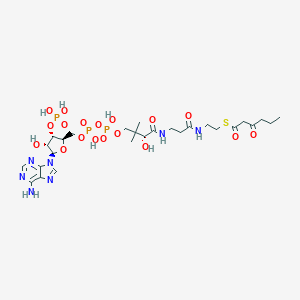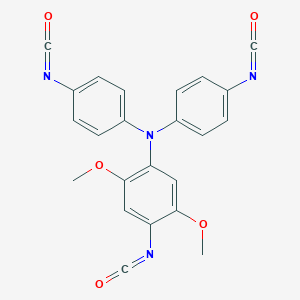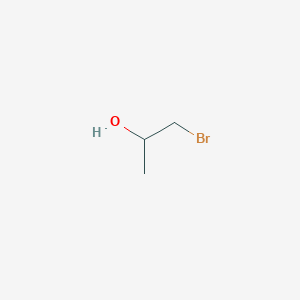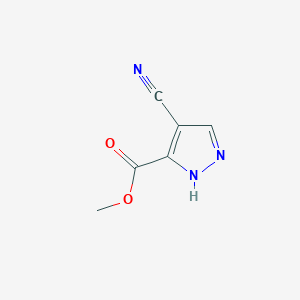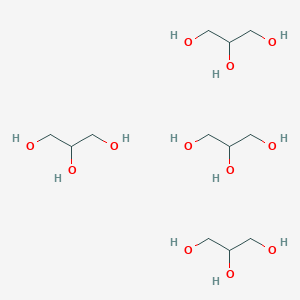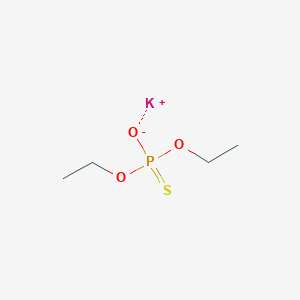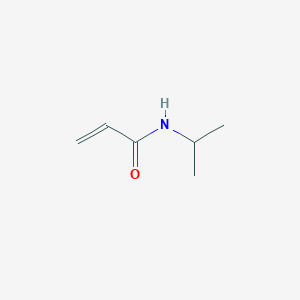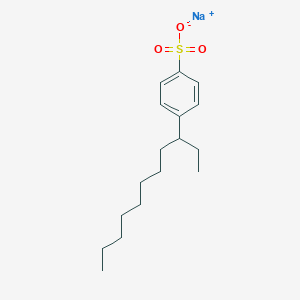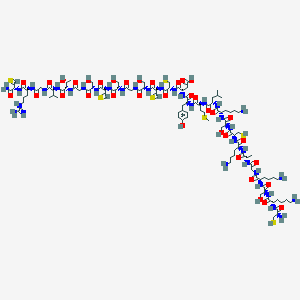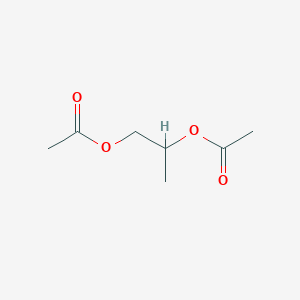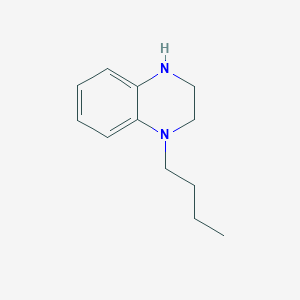
1-Butyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,2,3,4-tetrahydroquinoxaline, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin receptor type A (ETA) antagonist that has been shown to have a range of biological effects.
Mechanism Of Action
1-Butyl-1,2,3,4-tetrahydroquinoxaline is a selective ETA antagonist, which means that it binds to and blocks the ETA receptor. The ETA receptor is one of two endothelin receptors, and it is primarily responsible for mediating the vasoconstrictive effects of endothelin-1 (ET-1). By blocking the ETA receptor, 1-Butyl-1,2,3,4-tetrahydroquinoxaline can prevent the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow.
Biochemical And Physiological Effects
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, 1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have anti-inflammatory effects and can reduce oxidative stress. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline in lab experiments is that it is a selective ETA antagonist, which means that it can be used to specifically block the ETA receptor without affecting the other endothelin receptors. This allows researchers to study the specific effects of ETA receptor blockade. However, one of the limitations of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline is that it is a peptide and may be subject to degradation in vivo. Additionally, the effects of 1-Butyl-1,2,3,4-tetrahydroquinoxaline may be influenced by factors such as the dose and route of administration.
Future Directions
There are several future directions for research on 1-Butyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is the potential therapeutic applications of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cardiovascular disease. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension, and further research is needed to determine if these effects can be translated to humans. Another area of interest is the potential use of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cancer therapy. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can have anti-proliferative effects in cancer cells, and further research is needed to determine if 1-Butyl-1,2,3,4-tetrahydroquinoxaline can be used as a cancer therapy.
Synthesis Methods
1-Butyl-1,2,3,4-tetrahydroquinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves coupling the amino acid building blocks in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed using analytical HPLC and mass spectrometry.
Scientific Research Applications
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
properties
CAS RN |
105105-31-5 |
|---|---|
Product Name |
1-Butyl-1,2,3,4-tetrahydroquinoxaline |
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
Canonical SMILES |
CCCCN1CCNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



